molecular formula C20H20N2OS B2365439 (1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797288-74-4

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2365439
M. Wt: 336.45
InChI Key: UCLIZARLNJFOSE-UHFFFAOYSA-N
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Description

“(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is a chemical compound with the molecular formula C20H20N2OS and a molecular weight of 336.4512. It is offered by several chemical suppliers31.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone”. However, indole derivatives have been synthesized through various methods, including cycloaddition of nitro- and nitrosoaromatics with alkynes45.



Molecular Structure Analysis

The molecular structure of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not explicitly provided in the search results. However, the compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring6.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone”. However, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not explicitly provided in the search results. However, the compound has a molecular formula of C20H20N2OS and a molecular weight of 336.4512.


Scientific Research Applications

Antitumor Activity and Drug Metabolism

A study on a novel indole compound, I-387, highlighted its antitubulin action and potent antitumor activity across preclinical models. This compound exhibits less neurotoxicity compared to traditional treatments and has shown promise in overcoming drug resistance mediated by P-glycoprotein. The pharmacokinetics and metabolism of I-387 were examined in mice, revealing insights into its stability and metabolic pathways, which are crucial for the development of cancer therapies (Sunjoo Ahn et al., 2011).

Antimicrobial Activity

Another area of application for related compounds is in antimicrobial research. A series of novel indole-based 1,3,4-oxadiazoles demonstrated significant antibacterial and antifungal activities. These findings underscore the potential of indole derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (L. Nagarapu & Upendra Pingili, 2014).

Synthetic Cannabinoid Research

The synthesis and characterization of various indole derivatives have also been explored in the context of synthetic cannabinoids, substances that mimic the effects of THC, the primary psychoactive component of cannabis. These studies provide valuable insights into the pharmacological properties and potential risks associated with these compounds, contributing to the regulatory and public health discussions on synthetic cannabinoid use (S. Banister et al., 2013).

Drug Design and Molecular Docking Studies

Indole derivatives have been the subject of drug design and molecular docking studies, aimed at understanding their interaction with biological targets. Such research contributes to the rational design of drugs with improved efficacy and safety profiles, highlighting the versatility of indole compounds in medicinal chemistry (M. Shahana & A. Yardily, 2020).

Safety And Hazards

The safety and hazards associated with “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not specified in the search results.


Future Directions

There is no specific information available on the future directions of “(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone”. However, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities6.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or contact a chemical supplier.


properties

IUPAC Name

1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLIZARLNJFOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

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